molecular formula C14H14F3N3O B13615617 3-(Piperidin-3-yl)-7-(trifluoromethyl)quinazolin-4(3H)-one

3-(Piperidin-3-yl)-7-(trifluoromethyl)quinazolin-4(3H)-one

Cat. No.: B13615617
M. Wt: 297.28 g/mol
InChI Key: YMJZRJLKRSLNQO-UHFFFAOYSA-N
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Description

3-(piperidin-3-yl)-7-(trifluoromethyl)-3,4-dihydroquinazolin-4-one is a synthetic organic compound characterized by the presence of a piperidine ring, a trifluoromethyl group, and a dihydroquinazolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(piperidin-3-yl)-7-(trifluoromethyl)-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common method includes the condensation of a piperidine derivative with a trifluoromethyl-substituted aromatic aldehyde, followed by cyclization to form the dihydroquinazolinone core. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(piperidin-3-yl)-7-(trifluoromethyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution reagents can be employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of trifluoromethyl-substituted analogs.

Scientific Research Applications

3-(piperidin-3-yl)-7-(trifluoromethyl)-3,4-dihydroquinazolin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(piperidin-3-yl)-7-(trifluoromethyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially modulating their activity. The piperidine ring and dihydroquinazolinone core may also contribute to the compound’s overall biological activity by stabilizing its interaction with the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(piperidin-3-yl)-7-(trifluoromethyl)-1,2-dihydroquinazolin-2-one
  • 3-(piperidin-3-yl)-7-(trifluoromethyl)-quinazolin-4-one
  • 3-(piperidin-3-yl)-7-(trifluoromethyl)-3,4-dihydroquinazolin-2-one

Uniqueness

3-(piperidin-3-yl)-7-(trifluoromethyl)-3,4-dihydroquinazolin-4-one is unique due to the specific positioning of the trifluoromethyl group and the dihydroquinazolinone core. This configuration can result in distinct chemical and biological properties compared to its analogs, potentially offering advantages in terms of stability, reactivity, and biological activity.

Properties

Molecular Formula

C14H14F3N3O

Molecular Weight

297.28 g/mol

IUPAC Name

3-piperidin-3-yl-7-(trifluoromethyl)quinazolin-4-one

InChI

InChI=1S/C14H14F3N3O/c15-14(16,17)9-3-4-11-12(6-9)19-8-20(13(11)21)10-2-1-5-18-7-10/h3-4,6,8,10,18H,1-2,5,7H2

InChI Key

YMJZRJLKRSLNQO-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)N2C=NC3=C(C2=O)C=CC(=C3)C(F)(F)F

Origin of Product

United States

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